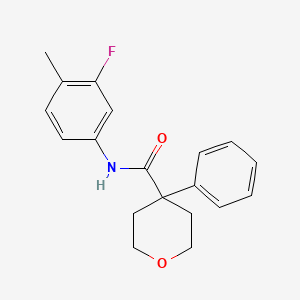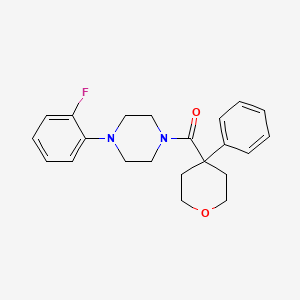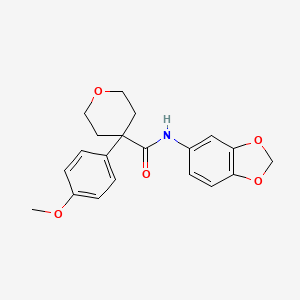
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide (CMPOX) is a synthetic compound that has been studied extensively in the scientific community. It is a member of the oxane family, which is a group of compounds with a cyclic structure composed of oxygen and carbon atoms. CMPOX has been studied for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied extensively in the scientific community for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions. Specifically, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied for its potential anti-cancer and anti-inflammatory properties, as well as its ability to modulate the activity of enzymes involved in cell signaling pathways. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been investigated for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is believed to act by modulating the activity of enzymes involved in cell signaling pathways. It is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This inhibition of CYP activity can lead to increased drug efficacy and decreased toxicity.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied for its potential anti-cancer and anti-inflammatory properties. In animal models, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to reduce inflammation and the production of inflammatory mediators. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has also been shown to modulate the activity of enzymes involved in cell signaling pathways, which can lead to increased drug efficacy and decreased toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is non-toxic and has been shown to have low acute toxicity in animal models. However, there are some limitations to using N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide in laboratory experiments, such as its low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Orientations Futures
For research include investigating its potential as an anti-cancer agent and as an anti-inflammatory agent. Additionally, further research is needed to explore its potential as a biomarker for various physiological conditions, as well as its potential to modulate the activity of enzymes involved in cell signaling pathways. Additionally, further research is needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites. Finally, further research is needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide to interact with other drugs and to increase drug efficacy.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide can be synthesized through a variety of methods, including the reaction of an aryl halide with an amine. This reaction yields a tertiary amine, which is then reacted with an aldehyde or ketone in the presence of a base to form the desired oxane. Alternatively, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide can be synthesized through a condensation reaction of an aryl halide and an aldehyde or ketone in the presence of a base.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-8-7-15(20)13-16(17)21-18(22)19(9-11-24-12-10-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBGRWWMLZCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562698.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)


